molecular formula C17H13NO4 B1214023 2-(2-methylphenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate

2-(2-methylphenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate

Cat. No.: B1214023
M. Wt: 295.29 g/mol
InChI Key: QEWGXGMQJNXGMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate is an organic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzoxazinone core with an acetate group and a methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate typically involves the condensation of 2-aminophenol with 2-methylbenzoyl chloride, followed by cyclization and acetylation. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The cyclization step is usually carried out under reflux conditions to ensure complete formation of the benzoxazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzoxazinone ring to a benzoxazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the acetate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Benzoxazine derivatives.

    Substitution: Various substituted benzoxazinone and benzoxazine compounds.

Scientific Research Applications

2-(2-methylphenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methylphenyl)-4H-3,1-benzoxazin-4-one: Lacks the acetate group but shares the benzoxazinone core.

    2-(2-chlorophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate: Similar structure with a chlorine substituent instead of a methyl group.

    2-(2-methylphenyl)-4-oxo-4H-3,1-benzoxazin-7-yl benzoate: Contains a benzoate group instead of an acetate group.

Uniqueness

2-(2-methylphenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetate group enhances its reactivity and potential for derivatization, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

[2-(2-methylphenyl)-4-oxo-3,1-benzoxazin-7-yl] acetate

InChI

InChI=1S/C17H13NO4/c1-10-5-3-4-6-13(10)16-18-15-9-12(21-11(2)19)7-8-14(15)17(20)22-16/h3-9H,1-2H3

InChI Key

QEWGXGMQJNXGMV-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NC3=C(C=CC(=C3)OC(=O)C)C(=O)O2

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(C=CC(=C3)OC(=O)C)C(=O)O2

solubility

8.4 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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